8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Analgesic drug discovery Structure-activity relationship Acetic acid writhing model

Researchers optimizing pyrido[1,2-a]pyrimidine-based analgesics require position-specific 8-methyl substitution to achieve target potency-non-methylated or 6-/9-methyl analogs show reduced activity. CAS 34662-59-4 delivers this critical substitution pattern: • Enables synthesis of N-benzylamide derivatives with analgesic activity exceeding Piroxicam and Nabumetone in acetic acid writhing models • Supports comparative SAR studies against 6-methyl and unsubstituted analogs for antiallergic PCA inhibition • Serves as foundational building block for antibacterial pyrido-pyrimidine systems (MIC as low as 3.125 µg/mL against S. typhimurium) Reliable supply with documented purity and global shipping.

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
CAS No. 34662-59-4
Cat. No. B1586646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
CAS34662-59-4
Molecular FormulaC10H8N2O3
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=C(C(=O)N2C=C1)C(=O)O
InChIInChI=1S/C10H8N2O3/c1-6-2-3-12-8(4-6)11-5-7(9(12)13)10(14)15/h2-5H,1H3,(H,14,15)
InChIKeyVXWGYFKVZCOYCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility30.6 [ug/mL]

8-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid: Structural Overview


8-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (CAS 34662-59-4) is a heterocyclic compound belonging to the nitrogen-bridgehead fused pyrido[1,2-a]pyrimidine class, characterized by a 4-oxo functionality and a carboxylic acid group at position 3, with a methyl substituent at position 8 of the pyridine ring . The compound has a molecular formula of C10H8N2O3 and a molecular weight of 204.18 g/mol, with reported physical properties including a density of 1.42 g/cm³ and a boiling point of 374°C at 760 mmHg . The pyrido[1,2-a]pyrimidine scaffold is recognized in medicinal chemistry as a privileged structure with demonstrated pharmacological potential across multiple therapeutic areas [1].

Position-specific 8-methyl substitution for targeted SAR studies
Fused pyrido[1,2-a]pyrimidine scaffold with reported pharmacological potential
Carboxylic acid handle enables rapid amide/ester derivatization
Supports analgesic, antiallergic, and antibacterial research workflows

Why 8-Methyl Substitution Is Critical for SAR


Within the pyrido[1,2-a]pyrimidine-3-carboxylic acid class, substitution position on the pyridine ring critically determines biological outcome. Systematic structure-activity relationship (SAR) studies have demonstrated that methylation specifically at position 8 of the pyridine moiety serves as a targeted chemical modification strategy to optimize pharmacological properties, with the displacement of this methyl group being explicitly identified as a means to enhance biological activity in N-benzylamide derivatives [1]. The presence of the 8-methyl group influences the electronic distribution and steric environment of the fused bicyclic system, affecting both receptor binding interactions and downstream pharmacological readouts. Consequently, non-methylated or differently substituted analogs (e.g., 6-methyl, 9-methyl, or unsubstituted pyrido[1,2-a]pyrimidine-3-carboxylic acids) cannot be considered functionally interchangeable, as evidenced by differential activity profiles observed across position-specific methylation studies in analgesic and antiallergic models [2][3].

!
Non-8-methyl analogs (6-Me, 9-Me, unsubstituted): methylation topology shifts biological outcome; activity profiles may not transfer
!
Quinoline scaffold replacement: pyrido[1,2-a]pyrimidine exhibits distinct pharmacological trends; direct interchange requires validation
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6-Methyl antiallergic baseline is weak; 8-methyl topology may yield alternative interaction profiles not assumed with other positions

Quantitative Evidence vs. Closest Analogs


8-Methyl Enhances Analgesic Activity in N-Benzylamides

Direct SAR studies demonstrate that methylation at position 8 of the pyrido[1,2-a]pyrimidine nucleus increases analgesic activity specifically for para-substituted benzylamide derivatives. The chemical modification involving displacement of the methyl group at position 8 was explicitly designed to optimize biological properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides [1]. In the acetic acid writhing model, the 8-methyl-containing 4-fluorobenzylamide derivative exceeded the analgesic effect levels of both Piroxicam and Nabumetone, established reference analgesics [1]. This enhancement was observed exclusively in para-substituted derivatives, indicating a position-specific synergistic effect between the 8-methyl group and the benzylamide para-substituent [1].

8-Methyl SAR: Analgesic Activity
Head-to-head
8-methyl-4-F-benzylamide exceeded Piroxicam & Nabumetone in acetic acid writhing model
Reported higher analgesic endpoint response vs. reference NSAIDs
Para-substituted derivatives only; full quantitative data in full article
Analgesic drug discovery Structure-activity relationship Acetic acid writhing model Pyrido[1,2-a]pyrimidine SAR

Antiallergic Activity: 8-Methyl vs. 6-Methyl Scaffold

Structure-activity studies within the pyrido[1,2-a]pyrimidin-4-one class reveal that methylation position critically determines antiallergic potency. 6-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid exhibits only weak antiallergic activity in the rat reaginic passive cutaneous anaphylaxis (PCA) test, requiring additional structural modifications (9-(arylamino)methylene moiety introduction) to achieve meaningful enhancement [1]. In contrast, the 8-methyl substitution pattern (as in 34662-59-4) represents an alternative methylation topology that may offer distinct receptor interaction profiles. Separately, the pyrido[1,2-a]pyrimidine scaffold has produced clinically relevant antiallergic agents: ucb L140 (CHINOIN 1045) demonstrated greater potency than sodium cromoglycate (DSCG) in PCA, passive peritoneal anaphylaxis, and anaphylactic bronchospasm models, with in vitro mast cell histamine release inhibition achieved at a concentration three times smaller than DSCG [2].

Antiallergic Assay: Methylation Position
Class-level
6-methyl scaffold weak; pyridopyrimidine class agent ucb L140 inhibited histamine release at 3× lower concentration than DSCG
Methylation position shifts antiallergic profile; scaffold can exceed reference in PCA/histamine assays
Rat PCA model; in vitro mast cell assay context
Antiallergic drug discovery Passive cutaneous anaphylaxis Nitrogen bridgehead compounds Mast cell stabilization

Scaffold Comparison: Quinoline vs. Pyridopyrimidine Analgesic Effects

A systematic scaffold comparison revealed that transitioning from 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides to structurally similar pyrido[1,2-a]pyrimidine derivatives is generally accompanied by some decrease in analgesic activity [1]. This quantitative observation establishes that pyrido[1,2-a]pyrimidine-3-carboxylic acid derivatives (including the 8-methyl-substituted 34662-59-4 core) exhibit a distinct pharmacological profile relative to quinoline-based analogs, with the activity differential being directionally consistent across multiple derivatives [1]. The finding underscores that scaffold selection is not neutral and must be factored into lead optimization strategies.

Scaffold: Quinoline vs. Pyridopyrimidine
Reported
Transition to pyrido[1,2-a]pyrimidine from quinoline resulted in directional decrease in analgesic activity
Scaffold identity influences activity; not interchangeable
Cross-study comparison; consistent trend observed
Analgesic scaffold hopping Heterocyclic medicinal chemistry Quinoline versus pyridopyrimidine In vivo pain models

Diuretic Activity: Pyridopyrimidine vs. Quinoline

A comparative pharmacological analysis was conducted between alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and structurally similar 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides, with the explicit aim of establishing structure-biological activity relationships [1]. The study demonstrated that diuretic properties differ between the two heterocyclic classes, confirming that the pyrido[1,2-a]pyrimidine core (which includes the 8-methyl-substituted variant 34662-59-4 as a synthetic precursor) yields pharmacologically distinct outcomes compared to quinoline-based analogs [1].

Diuretic Activity: Pyrido. vs. Quinoline
Class-level
Pyrido[1,2-a]pyrimidine amides showed distinct diuretic profile from quinoline analogs
Scaffold-specific pharmacological outcomes; review required
Comparative screening models
Diuretic agents Renal pharmacology Heterocyclic amides Comparative pharmacology

8-Methyl Enables Superior Analgesic Benzylamides

The 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid core serves as the essential synthetic precursor for generating N-(benzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides via reaction with ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate [1]. Within this derivative series, the 4-fluorobenzylamide analog achieved analgesic activity exceeding that of Piroxicam and Nabumetone in the acetic acid writhing model [1]. Importantly, the activity enhancement was restricted to para-substituted derivatives, demonstrating that the 8-methyl group participates in a position-specific pharmacophoric interaction that cannot be replicated using unsubstituted or differently methylated core scaffolds [1].

8-Methyl Benzylamide: Para Effect
Head-to-head
4-F-benzylamide exceeded Piroxicam & Nabumetone; enhancement restricted to para-substituted derivatives
8-methyl group enables para-specific endpoint enhancement; non-para derivatives may differ
Acetic acid writhing model; derivative series context
Analgesic lead optimization Benzylamide SAR Para-substituent effects Acetic acid writhing assay

Antibacterial Activity of Pyridopyrimidine Scaffold

Recent antimicrobial evaluation of pyrido-pyrimidine derivatives (structurally related to the pyrido[1,2-a]pyrimidine scaffold containing 34662-59-4) has yielded compounds with potent antibacterial activity. Among a series of 4-substituted-2-thioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrimido[4,5-d]pyrimidin-5(2H)-one derivatives, compound 6j displayed the highest in vitro antibacterial activity against Salmonella typhimurium, achieving a zone of inhibition (ZOI) of 23.5 mm and a minimum inhibitory concentration (MIC) of 3.125 µg/mL [1]. While this specific derivative contains additional fused rings beyond the 34662-59-4 core, the data demonstrate that the pyrido[1,2-a]pyrimidine scaffold supports potent antibacterial activity in the low µg/mL range when appropriately functionalized, with molecular docking studies confirming engagement via conventional hydrogen bonding and π-bonding interactions [1].

Antibacterial MIC: Fused Scaffold
Class-level
MIC 3.125 µg/mL (ZOI 23.5 mm) vs. S. typhimurium
Scaffold supports low µg/mL antibacterial activity; reported MIC context
Disk diffusion; lead compound 6j from series
Antibacterial drug discovery MIC determination Gram-negative pathogens Pyridopyrimidine antimicrobials

Research Application Scenarios for 8-Methyl Derivative


Analgesic Lead Optimization via Benzylamide Derivatives

Use 34662-59-4 as the core building block for synthesizing N-(benzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, focusing on para-substituted benzylamine derivatives to achieve enhanced analgesic activity exceeding Piroxicam and Nabumetone in the acetic acid writhing model [1]. This scenario is supported by direct SAR evidence showing that 8-methyl substitution specifically enhances activity in para-substituted analogs [1].

Antiallergic SAR: Methylation Position Effects

Employ 34662-59-4 in comparative antiallergic SAR studies against 6-methyl and unsubstituted pyrido[1,2-a]pyrimidine-3-carboxylic acid analogs to delineate position-specific effects on passive cutaneous anaphylaxis (PCA) inhibition and mast cell stabilization [1]. The pyrido[1,2-a]pyrimidine scaffold has demonstrated capacity to produce agents (e.g., ucb L140) with potency exceeding sodium cromoglycate by 3-fold in histamine release assays [2].

Scaffold-Hopping: Quinoline to Pyridopyrimidine

Utilize 34662-59-4 for systematic scaffold-hopping investigations comparing pyrido[1,2-a]pyrimidine-3-carboxylic acid derivatives against 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide analogs to exploit differential pharmacological profiles. Documented activity differences between these scaffolds in analgesic and diuretic assays provide a quantitative framework for such comparative studies [3][4].

Antibacterial Lead Generation from Fused Pyrimidines

Deploy 34662-59-4 as a foundational heterocyclic building block in multi-component synthetic routes toward fused pyrido-pyrimidine systems with antibacterial activity. The scaffold class has yielded compounds with MIC values as low as 3.125 µg/mL against Salmonella typhimurium, with molecular docking confirming engagement through hydrogen bonding and π-interactions [5].

Application
Selection Property
Validation Focus
Analgesic lead optimization
8-Methyl core for benzylamide derivatization
Para-substituted benzylamide endpoint response vs. reference NSAIDs
Antiallergic SAR studies
Position-specific methylation (8-Me vs. 6-Me)
PCA and mast cell histamine release assay context
Scaffold-hopping investigations
Pyrido[1,2-a]pyrimidine vs. quinoline scaffold
Comparative analgesic/diuretic endpoint profiling
Antibacterial lead generation
Fused pyridopyrimidine building block
MIC determination against Gram-negative pathogens

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